N-(1-benzylpiperidin-4-yl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2S/c31-23(27-19-13-15-30(16-14-19)17-18-7-3-1-4-8-18)12-11-22-28-25(32)24-20-9-5-2-6-10-21(20)33-26(24)29-22/h1,3-4,7-8,19H,2,5-6,9-17H2,(H,27,31)(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGYLAWBOXPJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzylpiperidin-4-yl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide is a complex compound with potential pharmacological applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C21H28N2O3S
- Molecular Weight: 388.53 g/mol
- Purity: Typically 95% .
The primary target for this compound appears to be acetylcholinesterase , an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Neuroprotective Effects:
Studies have shown that compounds similar to this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
2. Anticancer Properties:
Preliminary investigations suggest that the compound may have anticancer effects, particularly through its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models .
3. Antimicrobial Activity:
There is emerging evidence that similar piperidine derivatives possess antimicrobial properties, which could be relevant for developing new antibiotics .
Research Findings and Case Studies
Scientific Research Applications
Pharmacological Studies
- Analgesic Properties : Research indicates that derivatives of this compound may exhibit analgesic effects similar to opioids, with potentially fewer side effects. Studies have focused on synthesizing analogs that retain efficacy while minimizing addiction risks associated with traditional opioids .
- Neurotransmitter Interaction : The compound has shown potential in modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for cognitive functions and mood regulation.
Drug Development
- Lead Compound in Drug Design : Due to its unique structure, this compound serves as a lead for developing new pharmacological agents targeting central nervous system disorders. Its analogs are being explored for their ability to interact with various receptors involved in pain and mood regulation .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could offer protective effects against oxidative stress-related diseases.
Synthetic Chemistry
- Building Block for Complex Molecules : The structural characteristics of N-(1-benzylpiperidin-4-yl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide make it a valuable intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and materials science .
Case Study 1: Analgesic Development
A study focused on synthesizing derivatives of this compound highlighted its potential as an analgesic agent with reduced side effects compared to traditional opioids. The research demonstrated that certain modifications to the benzylpiperidine moiety enhanced its potency while decreasing dependency risks.
Case Study 2: Neurotransmitter Modulation
Research examining the interaction of this compound with neurotransmitter systems revealed that it could enhance cholinergic signaling by inhibiting acetylcholinesterase activity. This effect may lead to improved cognitive performance in models of neurodegenerative diseases such as Alzheimer's .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the amide group is a primary reaction pathway:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acidic hydrolysis | Strong acid (e.g., HCl) | Reflux, aqueous medium | Generates a carboxylic acid derivative |
| Basic hydrolysis | Strong base (e.g., NaOH) | Alkaline aqueous medium | Produces the corresponding amine |
The sulfur-containing tricyclic ring may undergo partial hydrolysis , altering its heterocyclic structure.
Reduction Reactions
Reduction of the amide group or ketone moieties is achievable using:
-
Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce carbonyl groups.
-
Mechanism : Amide reduction converts the carbonyl group to an amine, while ketone reduction yields secondary alcohols.
Substitution Reactions
The compound’s heterocyclic system may undergo nucleophilic substitution , particularly at sulfur or nitrogen centers:
-
Nucleophiles (e.g., amines, hydroxyl groups) can displace leaving groups in the tricyclic framework.
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Conditions : Polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ or crown ethers.
Pharmacological Interactions
The compound’s reactivity in biological systems is influenced by its enzyme-binding properties :
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Acts as a potential inhibitor of metabolic enzymes via active-site binding.
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Structural features (e.g., tricyclic system) may modulate interactions with σ₁/σ₂ receptors, as observed in related piperidine derivatives .
Structural Analysis
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₅H₃₁N₅O₂S |
| InChI Key | QNZCBYKSOIHPEH-UHFFFAOYSA-N |
| Key Features | - Piperidine ring with benzyl substituent - Tricyclic sulfur-containing system - Propanamide side chain |
Reaction Mechanisms
Amide formation :
textR–COCl + H₂N–R' → R–CONH–R' + HCl
Cyclization :
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Metal-catalyzed or acid-catalyzed cyclization of intermediates to form the tricyclic core.
Stability and Reactivity
The compound exhibits moderate stability under standard conditions but is sensitive to strong acids/bases and reducing agents. Its reactivity is influenced by the electron-withdrawing effects of the sulfur and nitrogen atoms in the tricyclic system .
Comparison with Similar Compounds
Key Findings :
- ChemGPS-NP positions the target closer to bedaquiline analogs (Compound A), hinting at shared physicochemical properties despite low structural similarity .
- Machine learning models predict moderate bioactivity (IC₅₀ = 12.5 nM), comparable to tricyclic kinase inhibitors but with improved selectivity due to sulfur incorporation .
Challenges and Limitations
- Structural Complexity : The tricyclic system complicates synthesis and purity analysis; X-ray diffraction (XRD) is recommended for crystallographic validation, though filter-size limitations may hinder sample preparation .
- Data Scarcity: Limited experimental data for the target compound necessitates reliance on predictive models, which may overlook off-target effects.
- Methodological Trade-offs : ChemGPS-NP excels in functional similarity but may miss structurally near neighbors, while Tanimoto coefficients prioritize topology over bioactivity .
Q & A
Q. What are the key considerations for designing a synthetic pathway for this compound?
The synthesis of structurally complex compounds like this requires careful planning of reaction steps, protecting group strategies, and purification methods. For example, similar piperidine-based amides (e.g., N-(1-benzyl-4-piperidinyl) derivatives) are synthesized via nucleophilic substitution, amidation, or cyclization reactions under inert atmospheres (e.g., argon) . Key steps include:
Q. How can computational tools assist in predicting the compound’s physicochemical properties?
Software like COMSOL Multiphysics integrates AI-driven simulations to model molecular stability, solubility, and reactivity. For example:
- Molecular dynamics (MD) : Predicts conformational stability of the tricyclic core.
- Quantum mechanical (QM) calculations : Estimates electron density distribution for reactivity hotspots.
- Solubility parameters : COSMO-RS models can approximate solubility in polar/nonpolar solvents .
These tools reduce experimental trial-and-error and guide synthetic prioritization .
Q. What spectroscopic methods are critical for structural validation?
- ¹H/¹³C NMR : Assign aromatic (7.2–7.4 ppm) and piperidine protons (2.5–3.7 ppm) to confirm substitution patterns .
- GC-MS : Validates molecular weight (e.g., observed vs. calculated m/z) and detects impurities.
- IR spectroscopy : Identifies carbonyl (1650–1750 cm⁻¹) and amide (1550–1650 cm⁻¹) functional groups .
Consistent spectral alignment with reference data is essential for structural confirmation.
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound?
Contradictory data (e.g., receptor binding vs. in vivo efficacy) require systematic validation:
- Dose-response curves : Test multiple concentrations to identify non-linear effects.
- Orthogonal assays : Combine radioligand binding (e.g., dopamine D3 receptor studies ) with functional assays (e.g., cAMP modulation).
- Control experiments : Verify off-target effects using knockout models or competitive inhibitors.
Theoretical frameworks (e.g., receptor occupancy models) should guide hypothesis testing .
Q. What experimental designs optimize reaction yields for the tricyclic core?
Factorial design (e.g., 2³ full factorial) can systematically evaluate variables:
Q. How can AI-driven laboratories enhance research on this compound?
- Autonomous experimentation : AI algorithms adjust reaction parameters (e.g., pH, temperature) in real-time based on intermediate spectral data .
- Data integration : Machine learning models correlate synthetic conditions (e.g., solvent polarity) with yield/stability outcomes.
- Predictive analytics : Forecast metabolic stability or toxicity using deep learning-trained ADMET models .
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
- Inert atmosphere : Use argon/nitrogen for moisture-sensitive steps (e.g., anhydride reactions) .
- Fume hood compliance : Mandatory for volatile solvents (CHCl₃, propionic anhydride).
- Emergency procedures : Neutralize spills with aqueous ammonia (30 mL conc. NH₃ + 50 g ice) .
Safety training (100% exam pass rate) is required for advanced laboratory work .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
